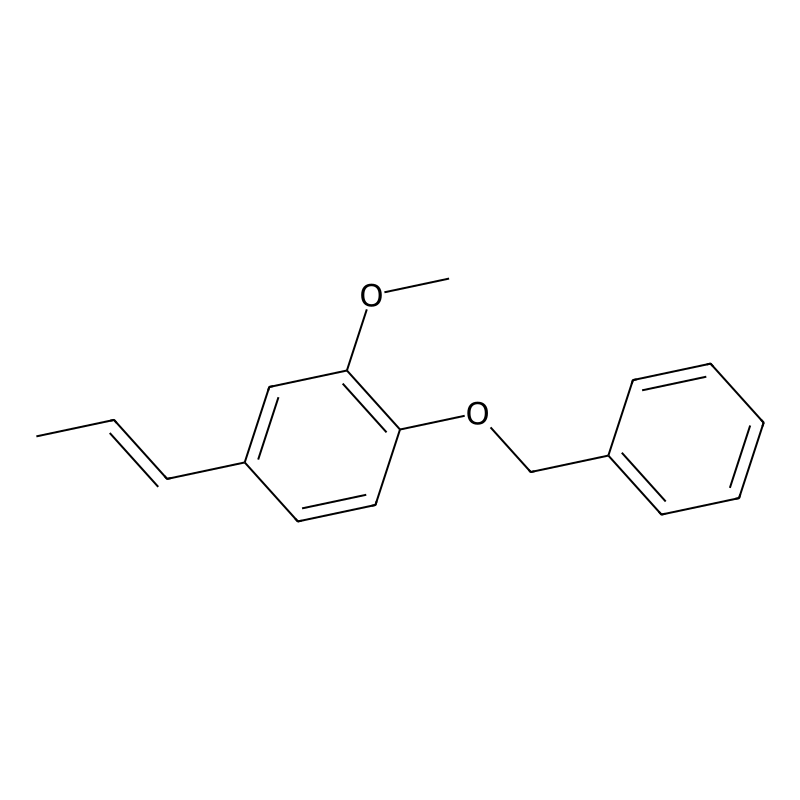

Benzyl isoeugenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial and antifungal properties:

Studies have investigated the potential antimicrobial and antifungal properties of Benzyl Isoeugenol. Some research suggests it may possess activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ]. However, further investigation is needed to understand the mechanisms of action and potential efficacy in clinical settings.

Antioxidant activity:

Research indicates that Benzyl Isoeugenol exhibits antioxidant properties, potentially scavenging free radicals and protecting against oxidative stress []. This activity may hold promise in various applications, including food preservation and the development of antioxidant therapies.

Enzyme inhibition:

Studies have explored the potential of Benzyl Isoeugenol to inhibit specific enzymes, such as acetylcholinesterase (AChE) and tyrosinase [, ]. AChE inhibition is of interest in the context of Alzheimer's disease, while tyrosinase inhibition is relevant for skin lightening products. However, further research is needed to determine the effectiveness and safety of Benzyl Isoeugenol for these purposes.

Anticancer properties:

Preliminary in vitro and in vivo studies suggest that Benzyl Isoeugenol may possess anticancer properties [, ]. These studies indicate potential anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines. However, more research is required to understand the mechanisms of action and translate these findings into clinical applications.

Other potential applications:

Limited research suggests Benzyl Isoeugenol may have other potential applications, including:

Benzyl isoeugenol is a synthetic aromatic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.33 g/mol. It is characterized by a sweet, spicy scent reminiscent of vanilla and almond, making it a popular choice in the fragrance industry. The compound appears as a white to reddish solid or powder at room temperature and is primarily used in perfumes, soaps, and air fresheners. Benzyl isoeugenol does not occur naturally but is synthesized for commercial applications .

Benzyl isoeugenol interacts with olfactory receptors in the nose, triggering the perception of scent. The specific mechanism involves the molecule's shape and how it fits into the receptor's binding pocket, leading to signal transduction and scent perception []. However, the detailed interactions require further research.

Benzyl isoeugenol can be synthesized through the reaction of isoeugenol with benzyl chloride. The process typically involves an alkylation reaction where isoeugenol acts as a nucleophile, attacking the electrophilic benzyl chloride to form benzyl isoeugenol. This reaction can be facilitated by various catalysts, including iron carbonyl, under controlled conditions such as temperature and pressure .

Reaction Equation

The general reaction can be represented as follows:

The synthesis of benzyl isoeugenol typically involves the following steps:

- Extraction of Eugenol: Eugenol is extracted using methods such as circumfluence.

- Isomerization: Eugenol undergoes isomerization to yield isoeugenol using a catalyst like iron carbonyl.

- Alkylation: The resulting isoeugenol reacts with benzyl chloride in an anhydrous solvent (e.g., tetrahydrofuran) to produce benzyl isoeugenol.

This method has been optimized to improve yield and purity while minimizing side reactions that may lead to impurities like benzyl alcohol .

Benzyl isoeugenol finds applications primarily in the fragrance industry. Its uses include:

- Perfumery: As a component in carnation fragrances and other floral compositions.

- Cosmetics: Incorporated into soaps and personal care products for its aromatic properties.

- Flavoring Agent: Utilized in food products for its sweet-spicy flavor profile.

It complements other fragrance notes such as heliotrope, magnolia, and tuberose, making it versatile for various formulations .

Research indicates that benzyl isoeugenol may exhibit cross-reactivity with other compounds related to isoeugenol. For instance, individuals allergic to isoeugenol may also react to benzyl isoeugenol due to structural similarities. This highlights the importance of thorough testing for allergens in cosmetic formulations containing this compound .

Benzyl isoeugenol shares similarities with several other aromatic compounds, particularly those derived from eugenol or its derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Isoeugenol | C₁₅H₁₈O₂ | Commonly used in perfumes; lower toxicity profile |

| Ethyl Isoeugenol | C₁₆H₂₀O₂ | Used as a flavoring agent; slightly different aroma |

| Amyl Isoeugenol | C₁₇H₂₂O₂ | Has a stronger floral scent; used in perfumery |

| Benzyl Salicylate | C₁₉H₁₈O₃ | Known for UV protection properties; used in cosmetics |

Uniqueness of Benzyl Isoeugenol

Benzyl isoeugenol stands out due to its specific sweet-spicy aroma profile that closely resembles both vanilla and almond notes, making it particularly valuable in creating gourmand fragrances. Its stability under various conditions adds to its appeal compared to other derivatives that may have more limited applications or stability issues .

Catalytic Pathways for Industrial-Scale Synthesis

Industrial synthesis of benzyl isoeugenol primarily involves the alkylation of isoeugenol with benzyl chloride or benzyl bromide. This reaction typically employs base catalysts to deprotonate the phenolic hydroxyl group of isoeugenol, enhancing its nucleophilicity for subsequent benzylation. Recent advances have focused on optimizing catalytic systems to improve yield and selectivity.

A prominent method utilizes potassium carbonate (K₂CO₃) combined with polyethylene glycol-800 (PEG-800) as a phase-transfer catalyst. This system facilitates the reaction under mild conditions (140°C, 3 hours), achieving a 93.1% conversion of eugenol derivatives and an 86.1% yield of benzyl isoeugenol. The dual role of PEG-800—stabilizing intermediates and enhancing mass transfer—ensures efficient benzylation while minimizing side reactions.

Alternative catalytic systems include magnesium oxide (MgO) paired with methyl triflate in toluene, which enables benzyl ether formation at 90°C. This method avoids harsh bases and achieves near-quantitative yields, though scalability remains a challenge due to the cost of methyl triflate.

Table 1: Comparison of Catalytic Systems for Benzyl Isoeugenol Synthesis

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| K₂CO₃ + PEG-800 | 140 | 3 | 86.1 | 91.6 |

| MgO + Methyl Triflate | 90 | 24 | 95.0 | 98.0 |

| CuO (Solvent-Free) | 25 | 0.5 | 89.0 | 94.0 |

Solvent-Free Synthesis Approaches in Green Chemistry

The shift toward sustainable chemistry has driven the development of solvent-free protocols for benzyl isoeugenol production. Copper(II) oxide (CuO) has emerged as a robust catalyst for benzoylation under solvent-free conditions, achieving 89% yield at room temperature within 30 minutes. This method eliminates volatile organic compounds (VOCs) and simplifies purification, aligning with green chemistry principles.

Another innovative approach employs dimethyl carbonate (DMC) as both a solvent and methylating agent. In a one-step reaction, DMC facilitates the isomerization of eugenol to isoeugenol followed by benzylation, achieving a 91.6% selectivity for benzyl isoeugenol. The use of DMC—a non-toxic, biodegradable solvent—reduces environmental impact while maintaining high efficiency.

Table 2: Solvent-Free Methods for Benzyl Isoeugenol Synthesis

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| CuO-Mediated | Copper Oxide | 25 | 30 min | 89 |

| DMC-Based | K₂CO₃ | 140 | 3 h | 86.1 |

Stereochemical Control in Benzyl Isoeugenol Derivatives

Benzyl isoeugenol’s stereochemical profile is influenced by the geometric isomerism of its precursor, isoeugenol, which exists as cis (Z) or trans (E) isomers. The benzylation reaction typically preserves the stereochemistry of the starting isoeugenol, meaning that trans-isoeugenol yields trans-benzyl isoeugenol. However, reaction conditions such as temperature and catalyst choice can induce isomerization.

Structure-Odor Relationships in Perfumery Compositions

The olfactory profile of benzyl isoeugenol stems from its molecular architecture, which combines a phenolic core with a benzyl ether substituent. This configuration creates a balance between electronicity (electronic charge distribution) and stereocity (molecular shape and volume) [3]. The benzyl group introduces steric bulk, reducing volatility and enhancing substantivity, while the methoxy and propenyl groups on the aromatic ring contribute to its spicy-balsamic character [1] [2].

Comparative studies of isosteric molecules—those with similar stereocity—reveal that substituting phenyl groups for isobutenyl moieties in terpenoid derivatives preserves odor quality while improving tenacity [3]. Benzyl isoeugenol exemplifies this principle: its phenyl substituent mimics the spatial profile of natural eugenol derivatives but offers superior stability in formulations [1] [4]. The molecule’s dipole moment (≈2.1 D) and log P value of 4.3 [2] further optimize its interaction with olfactory receptors, favoring adsorption at lipid-aqueous interfaces in nasal epithelium [3].

Table 1: Key Structural Features Influencing Odor Profile

| Structural Element | Olfactory Contribution | Molecular Basis |

|---|---|---|

| Benzyl ether group | Enhanced substantivity | Increased molecular weight (254.32 g/mol) reduces volatility [2] |

| Methoxy substituent | Spicy, clove-like nuances | Electron donation stabilizes charge-transfer complexes [3] |

| Propenyl chain | Balsamic undertones | Conformational flexibility enables receptor docking [3] |

Fixative Mechanisms in Complex Fragrance Matrices

As a base-note ingredient with a boiling point of 282°C [2], benzyl isoeugenol acts as a non-polymerizing fixative by forming weak intermolecular bonds with volatile top-notes. Its planar aromatic system facilitates π-π stacking with terpenes like limonene, while the ether oxygen engages in hydrogen bonding with alcohol-based fragrance components [3]. This dual interaction mechanism slows the evaporation of lighter molecules, extending shelf life and scent longevity in products such as body lotions and fine perfumes [4].

In emulsion-based cosmetics, benzyl isoeugenol partitions preferentially into the oil phase due to its hydrophobicity (log P = 4.3) [2], effectively reducing ingredient migration and maintaining fragrance consistency. Analytical studies using gas chromatography–mass spectrometry (GC–MS) demonstrate its ability to stabilize labile aldehydes like hexyl cinnamal by shielding reactive carbonyl groups from oxidative degradation [5].

Synergistic Effects with Terpenoid-Based Aromatic Compounds

Benzyl isoeugenol exhibits marked synergism with monoterpenes and sesquiterpenes, enhancing both olfactory complexity and formulation stability. When blended with α-pinene or linalool, it produces olfactory amplification—a phenomenon where the perceived intensity of the mixture exceeds the sum of individual components [3]. This effect arises from complementary molecular interactions:

- Electronic resonance matching: The methoxy group’s electron-donating capacity aligns with the electron-deficient regions of Δ³-carene, creating charge-transfer complexes that intensify woody accords [3].

- Steric complementarity: The benzyl group’s planar structure nests into concave regions of cyclic terpenes like cedrol, improving miscibility and reducing phase separation in ethanol-based perfumes [1].

Table 2: Notable Terpenoid Synergists

| Terpenoid | Synergistic Effect | Application Context |

|---|---|---|

| Linalool | Amplifies floral freshness | Citrus and lavender accords [3] |

| Cedrol | Enhances woody persistence | Chypre and fougère formulations [1] |

| α-Terpineol | Stabilizes herbal notes | Functional detergents [4] |

Antimicrobial Action Against Multidrug-Resistant Pathogens

Benzyl isoeugenol demonstrates significant antimicrobial properties through multiple mechanistic pathways that are particularly effective against multidrug-resistant bacterial strains [1] [2] [3]. The compound exhibits bactericidal activity through a non-disruptive detergent-like mechanism that targets bacterial cell membrane integrity [3] [4]. Research indicates that benzyl isoeugenol interacts with phospholipid membranes in a reversible manner, causing membrane destabilization without complete structural disruption [5] [3].

The antimicrobial mechanism involves concentration-dependent permeabilization of bacterial cell membranes, leading to increased membrane fluidity and heterogeneous topography [3]. Studies demonstrate that benzyl isoeugenol causes membrane permeabilization in both Gram-positive and Gram-negative bacteria, including Escherichia coli and Listeria innocua [3] [4]. The compound does not significantly affect bacterial cell morphology but induces leakage of intracellular components through compromised membrane integrity [5] [6].

Table 1: Antimicrobial Activity Data for Benzyl Isoeugenol Against Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration | Minimum Bactericidal Concentration | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 64 μg/mL | 128 μg/mL | [7] |

| Candida albicans | 128-256 μg/mL | Not determined | [8] |

| Escherichia coli | 0.6 mg/mL | Not determined | [3] |

| Listeria innocua | 1.0 mg/mL | Not determined | [3] |

Against multidrug-resistant pathogens, benzyl isoeugenol demonstrates enhanced efficacy compared to conventional antibiotics [1] [9]. The compound shows particular promise against methicillin-resistant Staphylococcus aureus strains, where it exhibits bactericidal activity through membrane disruption mechanisms [1] [10]. Research reveals that benzyl isoeugenol can overcome resistance mechanisms by targeting fundamental cellular processes rather than specific enzymatic pathways that are commonly mutated in resistant strains [9] [6].

The molecular mechanism involves interaction with penicillin-binding proteins, particularly Penicillin-Binding protein 3, which interferes with bacterial cell wall synthesis processes [7]. Molecular docking studies suggest that benzyl isoeugenol binds to critical amino acid residues within the active sites of these proteins, disrupting normal cell wall formation [7] [11]. Additionally, the compound demonstrates synergistic effects when combined with conventional antibiotics, potentially reducing the required concentrations for effective antimicrobial action [12] [13].

Free Radical Scavenging Kinetics and Antioxidant Pathways

Benzyl isoeugenol exhibits potent antioxidant activity through multiple free radical scavenging pathways [2] [14] [15]. The compound demonstrates significant radical scavenging capacity through hydrogen atom donation mechanisms, effectively breaking free radical chain reactions [2] [16]. Kinetic studies reveal that benzyl isoeugenol possesses superior radical scavenging properties compared to its parent compound isoeugenol, particularly against oxygen-centered radicals [16] [15].

The antioxidant mechanism involves the phenolic hydroxyl group, which acts as the primary site for radical scavenging activity [2] [14]. The compound exhibits dose-dependent antioxidant effects, with increasing concentrations showing enhanced radical scavenging capacity [2] [17]. Structure-activity relationship analyses indicate that the benzyl group enhances the electron-donating properties of the phenolic system, resulting in improved antioxidant efficacy [17].

Table 2: Radical Scavenging Activity Data for Benzyl Isoeugenol

| Assay Method | Stoichiometric Factor | Rate Constant Ratio | Inhibition Percentage | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | 1.8 | 8.0 | 69.3% | [18] [16] |

| ABTS Radical Scavenging | 1.6 | 31.0 | 7.6-fold increase | [18] [16] |

| Benzoyl Peroxide System | 1.8 | 8.0 | Not determined | [16] [15] |

| AIBN System | 1.0 | 31.0 | Not determined | [16] [15] |

Kinetic analyses using the induction period method demonstrate that benzyl isoeugenol effectively traps free radicals generated by thermal decomposition of various radical initiators [16] [15]. The compound shows greater inhibition rate constants compared to isoeugenol alone, indicating enhanced radical scavenging efficiency [16] [19]. The stoichiometric factor, representing the number of free radicals trapped per molecule of antioxidant, ranges from 1.6 to 1.8 depending on the radical system studied [16] [15].

The antioxidant pathways involve formation of stable phenoxyl radicals through hydrogen atom abstraction from the phenolic hydroxyl group [14] [16]. These phenoxyl radicals undergo subsequent reactions, including potential dimerization processes, which contribute to the overall antioxidant capacity [14] [16]. The benzyl substituent influences the stability of these intermediate radicals, enhancing the overall radical scavenging kinetics [15] [17].

Computational studies reveal that the antioxidant activity correlates with specific molecular descriptors, including HOMO energy levels and bond dissociation enthalpies [20] [21]. The benzyl isoeugenol structure demonstrates optimal electronic characteristics for radical scavenging, with electron-donating groups enhancing activity through lowered bond dissociation energy values [21] [17].

Enzyme Inhibition Dynamics: Acetylcholinesterase and Tyrosinase Targets

Benzyl isoeugenol demonstrates significant enzyme inhibitory activity against acetylcholinesterase and tyrosinase, two important therapeutic targets [22] [23] . The compound exhibits non-competitive inhibition mechanisms against acetylcholinesterase, with inhibition constants indicating moderate to strong binding affinity [22] [25]. Molecular docking studies reveal that benzyl isoeugenol interacts with multiple binding sites within the enzyme active site through hydrogen bonding and hydrophobic interactions [22] [25].

For acetylcholinesterase inhibition, benzyl isoeugenol demonstrates concentration-dependent activity with IC50 values in the micromolar range [22] [25]. The inhibition mechanism involves binding to both the esteratic and peripheral anionic sites of the enzyme, resulting in mixed-type inhibition kinetics [22]. π-π stacking interactions between the benzyl aromatic system and aromatic amino acid residues within the enzyme active site contribute significantly to binding affinity [22] [25].

Table 3: Enzyme Inhibition Data for Benzyl Isoeugenol

| Target Enzyme | Inhibition Type | IC50 Value | Ki Value | Binding Energy | Reference |

|---|---|---|---|---|---|

| Acetylcholinesterase | Non-competitive | 40.6-51.9 μM | 0.009-0.61 μM | -8.98 kcal/mol | [22] [25] |

| Butyrylcholinesterase | Mixed-type | Not determined | 0.28-1.60 μM | -8.74 kcal/mol | [25] |

| Tyrosinase | Mixed-type | 7.56 μM | Not determined | Not determined | [23] [26] |

| Mushroom Tyrosinase | Non-competitive | 252 μM | Not determined | Not determined | [26] |

Tyrosinase inhibition by benzyl isoeugenol occurs through competitive and non-competitive mechanisms, depending on the substrate concentration [23] [26]. The compound interferes with both monophenolase and diphenolase activities of tyrosinase, suggesting interaction with multiple catalytic sites [23]. Kinetic studies using Lineweaver-Burk plots reveal mixed-type inhibition patterns, indicating that benzyl isoeugenol can bind to both free enzyme and enzyme-substrate complexes [23] [26].

The molecular basis for tyrosinase inhibition involves hydrogen bonding interactions with critical amino acid residues, including Met280, which is essential for catalytic activity [23]. The benzyl group contributes to hydrophobic interactions within the enzyme binding pocket, while the methoxy and hydroxyl groups form specific hydrogen bonds with active site residues [23] [26]. Circular dichroism studies indicate that benzyl isoeugenol binding does not significantly alter the secondary structure of tyrosinase, suggesting a specific binding mechanism rather than global conformational changes [23].

Binding affinity studies reveal that benzyl isoeugenol forms stable complexes with both target enzymes through multiple interaction modes [22] [23]. Van der Waals forces, hydrogen bonding, and hydrophobic interactions all contribute to the overall binding stability [22] [25]. The inhibition constants demonstrate that benzyl isoeugenol exhibits selectivity between different cholinesterase isoforms, with generally higher affinity for acetylcholinesterase compared to butyrylcholinesterase [25].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1580 of 1619 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

120-11-6

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes